4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole

Overview

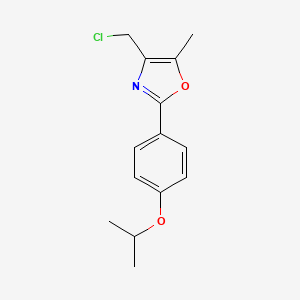

Description

4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group, an isopropoxyphenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isopropoxybenzaldehyde with chloroacetyl chloride in the presence of a base to form an intermediate, which then undergoes cyclization with methylamine to yield the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azide derivatives, while reduction with sodium borohydride can produce alcohol derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The isopropoxyphenyl group may enhance the compound’s binding affinity and selectivity for certain targets, while the oxazole ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole: Similar structure but with a methoxy group instead of an isopropoxy group.

4-(Bromomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

4-(Chloromethyl)-2-(4-isopropylphenyl)-5-methyl-1,3-oxazole: Similar structure but with an isopropyl group instead of an isopropoxy group.

Uniqueness

4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacophore and its utility in materials science applications.

Biological Activity

4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features an oxazole ring, which is known for its diverse pharmacological properties. The presence of the chloromethyl and isopropoxy groups significantly influences its chemical reactivity and biological interactions.

Chemical Structure and Properties

- Molecular Formula : C14H16ClN1O2

- Molecular Weight : 265.74 g/mol

- IUPAC Name : 4-(chloromethyl)-5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazole

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The isopropoxyphenyl group may enhance binding affinity and selectivity for certain targets, while the oxazole ring contributes to stability and bioavailability.

Biological Activities

Research indicates that compounds within the oxazole family exhibit a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of oxazole can inhibit cancer cell proliferation. For example, related compounds have shown IC50 values in the micromolar range against various cancer cell lines, indicating significant antiproliferative effects .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, similar to other oxazole derivatives that have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Differences | Notable Activities | IC50 (μM) |

|---|---|---|---|

| 4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole | Methoxy group instead of isopropoxy | Anticancer | 25.72 ± 3.95 |

| 4-(Bromomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole | Bromomethyl group instead of chloromethyl | Antimicrobial | TBD |

| 4-(Chloromethyl)-2-(4-isopropylphenyl)-5-methyl-1,3-oxazole | Isopropyl group instead of isopropoxy | Antiviral | TBD |

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of various oxazole derivatives, researchers found that compounds similar to this compound demonstrated effective inhibition against multiple cancer cell lines (e.g., MCF-7, A549). The IC50 values were reported in the low micromolar range, indicating promising therapeutic potential for further development .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of oxazole derivatives revealed that certain compounds exhibited significant inhibition of COX enzymes at nanomolar concentrations. This suggests that this compound could be explored as a lead compound for developing new anti-inflammatory agents .

Properties

IUPAC Name |

4-(chloromethyl)-5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO2/c1-9(2)17-12-6-4-11(5-7-12)14-16-13(8-15)10(3)18-14/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCAWAAYLBWMBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.